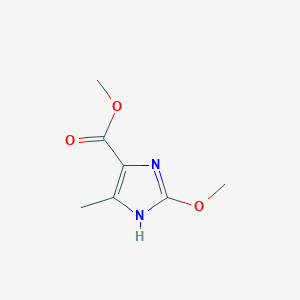
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate, also known as MMIMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIMC belongs to the class of imidazole derivatives and has a molecular formula of C8H11NO3.
Applications De Recherche Scientifique
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been used as a precursor for the synthesis of other imidazole derivatives with potential pharmacological activities. In material science, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been used as a building block for the synthesis of porous metal-organic frameworks (MOFs) with high surface area and gas storage capacity. In catalysis, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been used as a ligand for the synthesis of metal complexes with potential applications in organic transformations.
Mécanisme D'action
The mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways in cancer cells. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the biosynthesis of prostaglandins. In vivo studies have shown that Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is its high yield synthesis method, which makes it a cost-effective and efficient compound for lab experiments. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is also a stable compound, making it easy to handle and store. However, one of the limitations of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate and its potential side effects.
Orientations Futures
There are several future directions for research on Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate. One area of interest is the development of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate derivatives with improved pharmacological activities. Another area of interest is the synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate-based MOFs with enhanced gas storage capacity. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate and its potential applications in other fields, such as catalysis and material science.
Conclusion:
In conclusion, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate involves the reaction between 2-methoxy-5-methyl-1H-imidazole-4-carboxylic acid and methanol in the presence of a catalyst. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent in medicinal chemistry. It has also been used as a building block for the synthesis of porous MOFs in material science and as a ligand for the synthesis of metal complexes in catalysis. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways in cancer cells. While Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has several advantages for lab experiments, such as its high yield synthesis method and stability, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate, including the development of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate derivatives with improved pharmacological activities and the synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate-based MOFs with enhanced gas storage capacity.
Méthodes De Synthèse
The synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate involves the reaction between 2-methoxy-5-methyl-1H-imidazole-4-carboxylic acid and methanol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for several hours, followed by purification and isolation of the product. The yield of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate obtained through this method is high, making it a cost-effective and efficient synthesis method.
Propriétés
Numéro CAS |
151196-60-0 |
|---|---|
Nom du produit |
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate |
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(6(10)11-2)9-7(8-4)12-3/h1-3H3,(H,8,9) |
Clé InChI |
OYGYLOPZEBNYAW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)OC |
SMILES canonique |
CC1=C(N=C(N1)OC)C(=O)OC |
Synonymes |
1H-Imidazole-4-carboxylicacid,2-methoxy-5-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)
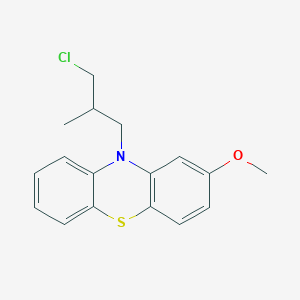
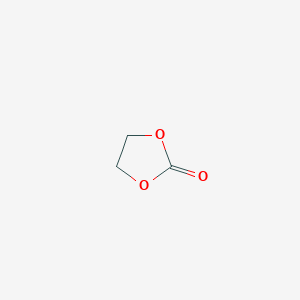
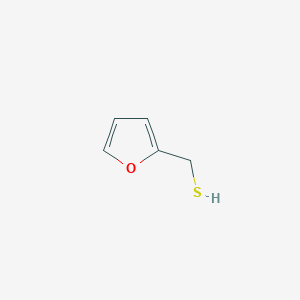
![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
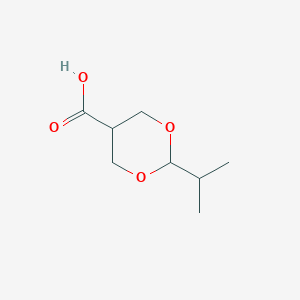
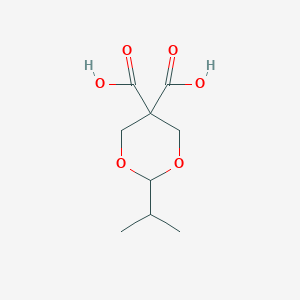
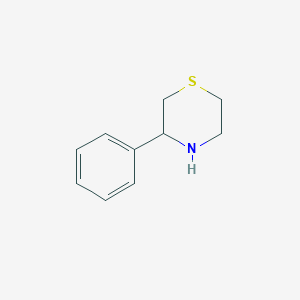
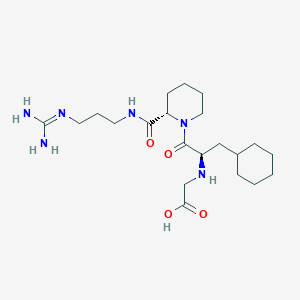
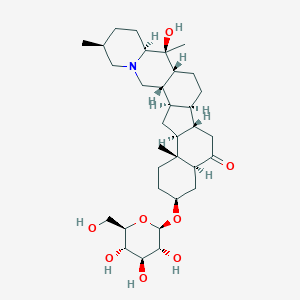
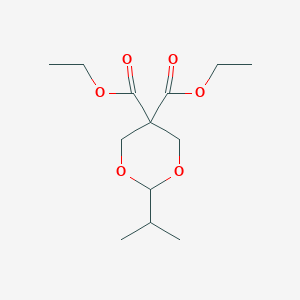
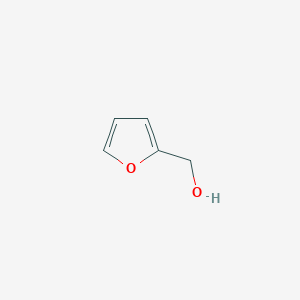
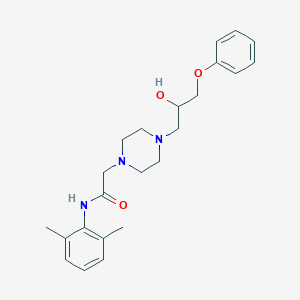
![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)